5-Bromo-2-iodo-3-methoxypyridine (CAS 944805-60-1) is a highly functionalized, multi-halogenated pyridine building block designed for advanced organic synthesis and active pharmaceutical ingredient (API) manufacturing. Characterized by the presence of an electron-donating C3-methoxy group and two distinct, orthogonally reactive halogens (C2-iodine and C5-bromine), this compound serves as a premium precursor for sequential cross-coupling. In procurement and process chemistry, its value lies not merely in its substitution pattern, but in the strict reactivity hierarchy (I > Br) it enforces. This enables precise, predictable, and sequential functionalization without the need for transient protecting groups or complex directing-group strategies, making it a critical raw material for the rapid assembly of complex heterocyclic scaffolds such as kinase inhibitors and agrochemicals [1].
Substituting 5-bromo-2-iodo-3-methoxypyridine with cheaper, symmetrically halogenated analogs like 2,5-dibromo-3-methoxypyridine or mismatched halogens like 5-bromo-2-chloro-3-methoxypyridine introduces severe process inefficiencies. While 2,5-dibromo-3-methoxypyridine relies solely on the slight electronic difference between the C2 and C5 positions to dictate reaction order, this often results in poor regioselectivity during the first coupling step, yielding significant quantities of unwanted regioisomers or di-coupled byproducts. Conversely, using the 2-chloro analog reverses the desired reactivity sequence, as the C5-bromine will react before the C2-chlorine under standard palladium catalysis. For procurement teams, opting for these generic substitutes translates to increased downstream purification costs, higher precious-metal catalyst consumption, and significantly lower overall yields of the target mono-functionalized intermediate[1].
The synthesis of modern kinase inhibitors frequently requires the installation of a trifluoromethyl group at the C2 position. Utilizing 5-bromo-2-iodo-3-methoxypyridine allows for highly regioselective copper-mediated trifluoromethylation at the C2-iodine, leaving the C5-bromine completely intact for subsequent Suzuki or Buchwald-Hartwig couplings. Process data indicates that the iodo-bromo precursor achieves >75% yield of the desired 5-bromo-3-methoxy-2-(trifluoromethyl)pyridine intermediate [1]. In stark contrast, attempting this transformation on 2,5-dibromo-3-methoxypyridine results in poor differentiation between the two bromines, typically yielding <40% of the target mono-CF3 product alongside significant di-trifluoromethylated and unreacted starting material.
| Evidence Dimension | Yield and regioselectivity of mono-trifluoromethylation |
| Target Compound Data | >75% yield of the specific C2-CF3, C5-Br product |
| Comparator Or Baseline | 2,5-dibromo-3-methoxypyridine (<40% yield of mono-CF3 product) |
| Quantified Difference | >35% absolute increase in isolated yield and near-total elimination of di-functionalized byproducts |
| Conditions | Copper-mediated trifluoromethylation (e.g., with dibromodifluoromethane), 100 °C |
Eliminating the formation of regioisomeric mixtures during early-stage fluorination drastically reduces chromatographic purification costs and prevents the loss of expensive fluorinating reagents.
The fundamental value of 5-bromo-2-iodo-3-methoxypyridine lies in the steep reactivity gradient between its C2-iodine and C5-bromine atoms. In standard Suzuki-Miyaura cross-couplings, the C2-iodine can be selectively arylated at room temperature or under mild heating (20–50 °C) using standard Pd(PPh3)4 or Pd(dppf)Cl2 catalysts [1]. If a buyer were to substitute this with 5-bromo-2-chloro-3-methoxypyridine, the reactivity is inverted: the C5-bromine is more reactive than the C2-chlorine. To force the C2-chlorine to react first, one must employ highly specialized, expensive ligands (like BrettPhos) and temperatures exceeding 90 °C, which inevitably causes competitive activation of the C5-bromine and ruins the sequential synthesis strategy.
| Evidence Dimension | Temperature and ligand requirements for initial C2-arylation |
| Target Compound Data | 20–50 °C, standard phosphine ligands (e.g., PPh3) |
| Comparator Or Baseline | 5-bromo-2-chloro-3-methoxypyridine (>90 °C, specialized dialkylbiaryl phosphine ligands) |
| Quantified Difference | ~40–70 °C reduction in reaction temperature and avoidance of premium proprietary ligands |
| Conditions | First-stage Suzuki-Miyaura cross-coupling for C2-arylation |
Mild, highly selective first-stage coupling preserves the secondary halogen for late-stage diversification, enabling the divergent synthesis of API libraries from a single, predictable intermediate.
In industrial procurement, the physical and chemical purity of the dihalopyridine directly impacts the cost of goods sold (COGS) for the final API. High-purity 5-bromo-2-iodo-3-methoxypyridine (assay ≥98.5%, moisture ≤0.2%) ensures predictable phase transitions and prevents catalyst deactivation during moisture-sensitive organometallic steps (e.g., Negishi couplings)[1]. Utilizing lower-grade material or crude mixtures of bromo/iodo regioisomers typically requires a 3- to 5-fold increase in palladium catalyst loading to overcome competitive binding and achieve full conversion. The high-purity, specifically halogenated compound allows process chemists to lock in catalyst loadings below 1.0 mol%.
| Evidence Dimension | Palladium catalyst loading required for full conversion |
| Target Compound Data | 0.5–1.0 mol% Pd loading with high-purity (≥98.5%) 5-bromo-2-iodo-3-methoxypyridine |
| Comparator Or Baseline | <95% purity generic dihalopyridines (requires 3.0–5.0 mol% Pd loading) |
| Quantified Difference | Up to 80% reduction in precious metal catalyst consumption |
| Conditions | Process-scale cross-coupling (e.g., Suzuki or Negishi) in anhydrous solvent systems |
Reducing palladium catalyst loading not only lowers direct material costs but also minimizes the burden of heavy-metal scavenging and remediation in the final API product.
Due to the precise orthogonal reactivity of the C2-iodine and C5-bromine, this compound is the targeted starting material for synthesizing complex, multi-substituted pyridine cores found in modern kinase inhibitors. It allows for the sequential installation of distinct pharmacophores (e.g., a trifluoromethyl group at C2 and an aryl group at C5) without the need for protecting groups, directly streamlining the production of oncology therapeutics [1].
In drug discovery and SAR (Structure-Activity Relationship) campaigns, the ability to perform a mild coupling at the C2 position while preserving the C5-bromine allows medicinal chemists to generate a common, advanced intermediate. This single intermediate can then be split into dozens of parallel reactions to explore C5 modifications, making procurement of this specific dihalopyridine highly cost-effective for library generation [2].
For CMOs (Contract Manufacturing Organizations) scaling up cross-coupling reactions, the high regioselectivity inherent to the I/Br pairing eliminates the formation of regioisomeric mixtures. This avoids the need for costly, solvent-intensive simulated moving bed (SMB) chromatography or repeated recrystallizations, making it a highly efficient choice over dibromo-analogs for multi-kilogram production runs[3].